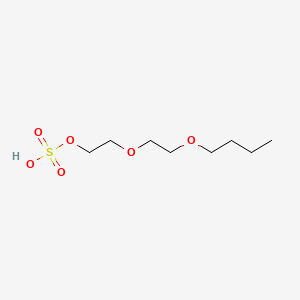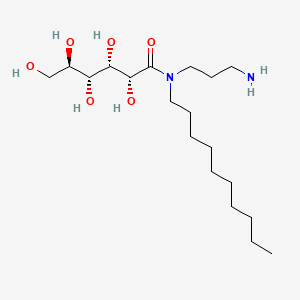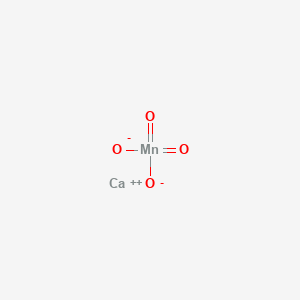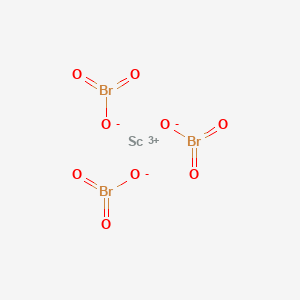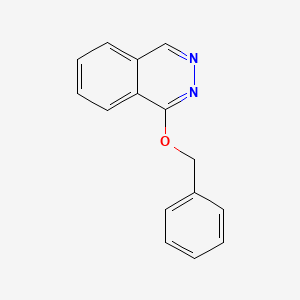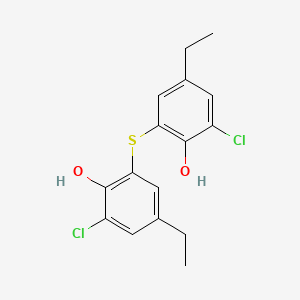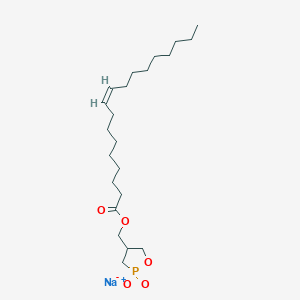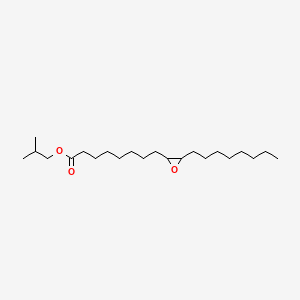
Diammonium 1-hexadecyl 2-sulphonatosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium 1-hexadecyl 2-sulphonatosuccinate is a chemical compound with the molecular formula C20H44N2O7S and a molar mass of 456.63756 g/mol . It is known for its surfactant properties, making it useful in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 1-hexadecyl 2-sulphonatosuccinate typically involves the reaction of hexadecyl alcohol with maleic anhydride to form 1-hexadecyl maleate. This intermediate is then sulfonated using sulfur trioxide or chlorosulfonic acid to yield 1-hexadecyl 2-sulphonatosuccinate. Finally, the sulphonated product is neutralized with ammonium hydroxide to form the diammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Diammonium 1-hexadecyl 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding alcohol derivative.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding sulfone derivative.
Reduction: The major product is 1-hexadecyl succinate.
Substitution: Various substituted succinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diammonium 1-hexadecyl 2-sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of diammonium 1-hexadecyl 2-sulphonatosuccinate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in its applications in chemistry, biology, and industry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but different molecular structure.
Cetyltrimethylammonium bromide: A quaternary ammonium compound with surfactant properties.
Triton X-100: A nonionic surfactant commonly used in laboratory settings.
Uniqueness
Diammonium 1-hexadecyl 2-sulphonatosuccinate is unique due to its specific combination of a long alkyl chain and a sulfonate group, which provides distinct surfactant properties. Its diammonium salt form also offers advantages in terms of solubility and stability compared to other surfactants.
Eigenschaften
CAS-Nummer |
94236-94-9 |
|---|---|
Molekularformel |
C20H44N2O7S |
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
diazanium;4-hexadecoxy-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C20H38O7S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-20(23)18(17-19(21)22)28(24,25)26;;/h18H,2-17H2,1H3,(H,21,22)(H,24,25,26);2*1H3 |
InChI-Schlüssel |
FOIBHKKRXICHDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


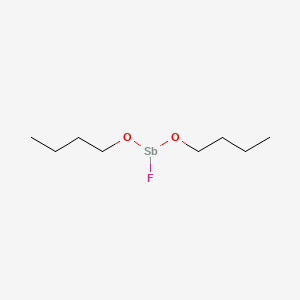
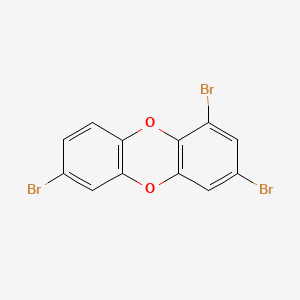
![3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15175687.png)
